molecular formula C9H12O5 B13588247 4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylicacid

4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylicacid

Cat. No.: B13588247
M. Wt: 200.19 g/mol
InChI Key: LLRRMEKNMUIFIN-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-2-oxabicycloheptane-1-carboxylic acid is a bicyclic compound featuring a 2-oxabicyclo[3.1.1]heptane core with a methoxycarbonyl group at position 4 and a carboxylic acid at position 1. This structure combines ester and carboxylic acid functionalities within a strained bicyclic framework, making it a valuable intermediate in pharmaceutical synthesis and materials science. Its unique geometry influences both reactivity and physicochemical properties, distinguishing it from related compounds .

Properties

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

4-methoxycarbonyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C9H12O5/c1-13-7(10)6-4-14-9(8(11)12)2-5(6)3-9/h5-6H,2-4H2,1H3,(H,11,12)

InChI Key

LLRRMEKNMUIFIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC2(CC1C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the reaction of tricyclo[4.1.0.02,7]heptane with specific reagents under controlled conditions. One common method includes the use of 1-(arenesulfonyl)-2-phenyldiazenes, which react with tricyclo[4.1.0.02,7]heptane through a radical mechanism to yield the desired bicyclo[3.1.1]heptane derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents to form different products.

    Substitution: This involves the replacement of one functional group with another, typically using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers

  • 5-(Methoxycarbonyl)bicycloheptane-1-carboxylic acid (CAS 110371-28-3 ; 691843-39-7 ):
    • Differs in the substitution pattern: the methoxycarbonyl group is at position 5 instead of 4.
    • Steric and electronic effects vary due to proximity between the ester and carboxylic acid groups. The 4-substituted isomer (target compound) may exhibit reduced steric hindrance, enhancing stability in synthetic applications .

Substituent Variations

  • 4-(Ethoxycarbonyl)-2-oxabicyclohexane-1-carboxylic acid (CAS 2230807-41-5 ): Ethoxycarbonyl substituent increases lipophilicity compared to methoxycarbonyl.
  • 4-Methoxybicycloheptane-1-carboxylic acid (CAS 2275-26-5 ):
    • Replaces the ester with a methoxy ether, reducing electron-withdrawing effects. This lowers the acidity of the carboxylic acid (pKa ~4.5–5.0 vs. ~2.5–3.0 for the target compound) .

Bicyclic Framework Differences

  • 4-(Methoxycarbonyl)bicycloheptane-1-carboxylic acid (CAS 15448-77-8 ): Bicyclo[2.2.1]heptane core imposes distinct steric constraints compared to the [3.1.1] system.
  • Such modifications are critical in medicinal chemistry for optimizing target interactions .

Physicochemical Properties

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound C₁₀H₁₂O₅ 212.20 Not explicitly listed 2-oxabicyclo[3.1.1] core; ester and acid groups at positions 4 and 1
5-(Methoxycarbonyl)bicyclo[3.1.1]heptane-1-carboxylic acid C₁₀H₁₂O₅ 212.20 110371-28-3 Positional isomer; ester at position 5
4-(Ethoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid C₁₀H₁₄O₅ 200.19 2230807-41-5 Ethoxy ester; smaller bicyclic system
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid C₉H₁₄O₃ 170.21 2275-26-5 Methoxy ether; no ester group

Pharmaceutical Relevance

  • Bicyclo[3.1.1]heptane derivatives are explored as rigid scaffolds in protease inhibitors and CNS drugs due to their metabolic stability .
  • The 2-oxabicyclo[3.1.1]heptane framework in the target compound could enhance blood-brain barrier penetration compared to larger bicyclo[2.2.2] systems .

Biological Activity

4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid, identified by its CAS number 2648945-89-3, is a bicyclic compound notable for its unique structural features, including a methoxycarbonyl group and an oxabicyclo moiety. This compound has garnered interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.

  • Molecular Formula : C9H12O5
  • Molecular Weight : 200.2 g/mol
  • Purity : Typically ≥ 95%
  • CAS Number : 2648945-89-3
PropertyValue
Molecular FormulaC9H12O5
Molecular Weight200.2 g/mol
Purity≥95%
CAS Number2648945-89-3

Synthesis

The synthesis of 4-(methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid can be performed through various methods, including formal [4 + 2] cycloaddition reactions facilitated by organocatalysis, which allows for enantioselective formation under mild conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The oxabicyclo structure may enhance binding affinity, influencing pathways involved in various biological processes .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

While specific case studies on 4-(methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid are sparse, related compounds have been investigated for their biological implications:

  • A study on bicyclic derivatives indicated promising results in enzyme inhibition assays, suggesting a potential pathway for further exploration in drug development .

Comparative Analysis with Similar Compounds

The biological activity of 4-(methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid can be compared with other bicyclic compounds like camphor and α-santalol, which are known for their distinct biological activities:

CompoundBiological Activity
4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acidPotential enzyme inhibitor; antimicrobial properties (needs further study)
CamphorAnalgesic; anti-inflammatory
α-SantalolAntimicrobial; anti-inflammatory

Future Directions

Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of 4-(methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid. Investigations into its pharmacokinetics, toxicity profiles, and detailed mechanism of action will be crucial in determining its viability as a pharmaceutical candidate.

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